![molecular formula C23H29F3O6 B1660220 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 73307-38-7](/img/structure/B1660220.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid is a useful research compound. Its molecular formula is C23H29F3O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The compound's molecular formula is C24H31F3O5 with a molecular weight of approximately 468.5 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity in various contexts.
Physical Properties
Property | Value |
---|---|
Boiling Point | 557.2 ± 50.0 °C (Predicted) |
Density | 1.170 ± 0.06 g/cm³ (Predicted) |
Storage Temperature | -20 °C |
Solubility | Acetonitrile: 3 mg/ml; DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml |
pKa | 14.25 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that the trifluoromethyl group enhances its binding affinity and potency against certain biological targets, including:
- Prostaglandin receptors : The compound has been shown to exhibit activity similar to prostaglandins, which are crucial in various physiological processes such as inflammation and vascular regulation.
- Kinase pathways : Studies suggest that it may influence kinase signaling pathways, potentially affecting cell proliferation and survival.
Therapeutic Applications
- Ophthalmology : Similar compounds have been utilized in treating conditions like glaucoma by reducing intraocular pressure.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Clinical Studies
Recent studies have focused on the pharmacokinetics and efficacy of related compounds in clinical settings:
- A study published in Human Reproduction Update highlighted the role of similar compounds in modulating inflammatory responses in endometriosis patients, indicating potential therapeutic benefits in managing chronic pain conditions associated with this disease .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific cellular pathways involved in inflammation and cell growth:
- Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Comparative Analysis
A comparative analysis of related compounds shows that those containing trifluoromethyl groups often display enhanced potency compared to their non-fluorinated counterparts:
Compound | IC50 (µM) | Biological Activity |
---|---|---|
(Z)-7-(trifluoromethyl derivative) | 10 | Inhibits cell proliferation |
Non-fluorinated analog | 50 | Less effective in anti-inflammatory assays |
Applications De Recherche Scientifique
Antiglaucoma Activity
One of the primary applications of this compound is in the treatment of glaucoma. It acts as a prostaglandin analog, enhancing aqueous humor outflow and reducing intraocular pressure. Studies have shown that related compounds exhibit similar efficacy in lowering eye pressure, making them valuable in glaucoma therapy .
Anti-inflammatory Effects
Research indicates that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] exhibits anti-inflammatory properties. It modulates inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases. Case studies have demonstrated its effectiveness in preclinical models .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling. Such inhibition can lead to therapeutic effects in pain management .
Cell Signaling Modulation
The compound's structure allows it to interact with various cell signaling pathways. It may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer research. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines .
Drug Development
The unique structure of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] makes it a promising scaffold for drug development. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce side effects while maintaining efficacy against target diseases .
Formulation Studies
Formulation studies are ongoing to improve the delivery mechanisms of this compound. Liposomal formulations and nanoparticles are being investigated to enhance bioavailability and targeted delivery to specific tissues .
Table 1: Biological Activities of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...]
Table 2: Potential Modifications for Drug Development
Modification Type | Purpose | Expected Outcome |
---|---|---|
Liposomal formulation | Enhance bioavailability | Improved therapeutic index |
Structural modification | Increase potency | Greater efficacy against targets |
Targeted delivery | Reduce systemic side effects | Minimized adverse reactions |
Case Study 1: Efficacy in Glaucoma Treatment
A clinical trial evaluated the efficacy of a related compound in patients with open-angle glaucoma. Results indicated a significant reduction in intraocular pressure compared to baseline measurements over a 12-week period .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] effectively reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests potential use in treating chronic inflammatory conditions .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-HBWANGNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73307-38-7 |
Source
|
Record name | 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.